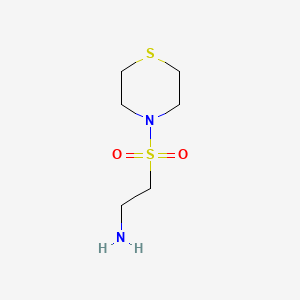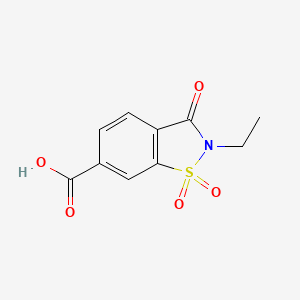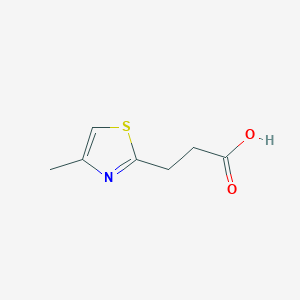![molecular formula C8H19N3S B1519052 [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea CAS No. 1038374-89-8](/img/structure/B1519052.png)
[3-(Dimethylamino)-2,2-dimethylpropyl]thiourea
Übersicht
Beschreibung
[3-(Dimethylamino)-2,2-dimethylpropyl]thiourea (DMDTU) is an organosulfur compound with a wide range of applications in chemical and biological research. It is a white, crystalline solid with a melting point of approximately 62°C. DMDTU has been used as a reagent in the synthesis of various organic compounds, as a catalyst in biochemical and physiological reactions, and as a stabilizing agent in laboratory experiments. It has also been used in the development of new drugs and therapies.
Wissenschaftliche Forschungsanwendungen
Chemistry and Coordination Properties
[3-(Dimethylamino)-2,2-dimethylpropyl]thiourea and its derivatives play a significant role in coordination chemistry. They act as ligands, influencing intra- and intermolecular hydrogen-bonding interactions and coordination properties with various metals. This versatility makes them valuable in creating novel transition metal complexes with potential applications in various fields, including medicinal chemistry and analytical applications as chemosensors. Such compounds have demonstrated significant promise in high-throughput screening assays and structure–activity relationship analyses, highlighting their broad utility in interdisciplinary research areas (Saeed, Flörke, & Erben, 2014).
Medicinal and Biological Applications
Thiourea derivatives exhibit a wide range of medicinal applications, from acting as chemosensors to their involvement in pharmaceutical chemistry. Their coordination with metals like copper, silver, and gold enhances their biological activity, making them potent candidates for therapeutic applications. Moreover, thiourea compounds are studied for their roles in chemosensing, capable of detecting anions and cations in environmental and biological samples, showcasing their significance in analytical chemistry and potential for environmental monitoring and diagnostic tools (Khan, Khan, Gul, & Muhammad, 2020).
Environmental and Analytical Chemistry
Thiourea derivatives are also recognized for their environmental and analytical applications, particularly as chemosensors for detecting various pollutants. Their unique chemical structure, featuring nucleophilic S- and N- sites, allows for effective sensing of anions and neutral analytes. This capability is crucial for monitoring environmental pollutants and has implications in biological, environmental, and agricultural studies, underscoring their utility in developing sensitive, selective chemosensors (Al-Saidi & Khan, 2022).
Extraction and Processing of Metals
In the context of mineral processing and extractive metallurgy, thiourea and its derivatives have been explored as alternative leaching agents to cyanide for gold extraction. Their ability to complex with gold in acidic solutions, coupled with their environmental friendliness compared to cyanide, presents a compelling case for their application in the extraction of gold from auriferous materials. The interaction of thiourea with other minerals and its decomposition behavior in the presence of oxidants like ferric sulfate highlights the nuanced challenges and opportunities in optimizing thiourea-based leaching processes for practical applications (Li & Miller, 2006).
Safety And Hazards
Zukünftige Richtungen
While specific future directions for “[3-(Dimethylamino)-2,2-dimethylpropyl]thiourea” are not available, research into similar compounds continues to be active. For instance, efficient economic high-pressure synthesis procedures for the synthesis of bis(azoles) and bis(azines) by utilizing the bis(enaminone) intermediate have been reported .
Eigenschaften
IUPAC Name |
[3-(dimethylamino)-2,2-dimethylpropyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3S/c1-8(2,6-11(3)4)5-10-7(9)12/h5-6H2,1-4H3,(H3,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYPZDJSYRBASI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=S)N)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Dimethylamino)-2,2-dimethylpropyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(3-Aminophenyl)methyl]piperidin-2-one](/img/structure/B1518972.png)




![5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1518980.png)
![3-[(Tert-butylcarbamoyl)amino]-4-chlorobenzoic acid](/img/structure/B1518983.png)


![4-Amino-1-methyl-2-oxo-1-azaspiro[4.5]dec-3-ene-3-carbonitrile](/img/structure/B1518989.png)

